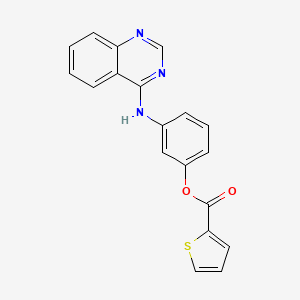
3-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate is a compound that falls under the broader category of quinazoline derivatives. Quinazolines are notable in medicinal chemistry for their broad spectrum of biological activities, which makes them a significant subject for synthetic chemistry and pharmacological studies. The compound's relevance stems from its structural and functional diversity, offering a wide range of applications in optoelectronic materials and as intermediates in the synthesis of bioactive molecules (Tamatam & Kim, 2023).
Synthesis Analysis
The synthesis of 3-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate involves complex organic reactions that leverage the structural intricacies of quinazoline compounds. These processes often utilize transition-metal-catalyzed conditions to construct the quinazoline scaffold, which is central to the compound's chemical architecture. Recent advances have focused on developing more eco-friendly and efficient synthesis methods for quinazolines, including this derivative, emphasizing atom-efficient and multi-component synthetic strategies (Faisal & Saeed, 2021).
Molecular Structure Analysis
Quinazolines, including 3-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate, exhibit a unique molecular structure that contributes to their biological and chemical properties. The quinazoline core is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, which allows for various functionalizations and modifications. This structural framework is crucial for the compound's interaction with biological targets and its potential optoelectronic applications (Lipunova et al., 2018).
Chemical Reactions and Properties
3-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate participates in numerous chemical reactions, indicative of its reactive nature and chemical versatility. The compound's reactivity is significantly influenced by the quinazoline core and the thiophene moiety, which undergo various chemical transformations, including cyclizations, substitutions, and conjugation reactions. These reactions are pivotal for the synthesis of polyheterocyclic structures and the exploration of new pharmacologically active molecules (Vaskevych et al., 2023).
Physical Properties Analysis
The physical properties of 3-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate, such as melting point, solubility, and crystal structure, are crucial for its practical applications. These properties are determined by the compound's molecular structure, particularly the arrangement of the quinazoline and thiophene units. Understanding these physical characteristics is essential for designing and synthesizing new derivatives with optimized performance in their respective applications.
Chemical Properties Analysis
Chemically, 3-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate exhibits a range of properties stemming from its quinazoline and thiophene components. These include electrophilic and nucleophilic sites that are reactive towards various agents, enabling the compound to participate in a wide array of chemical reactions. These properties are fundamental for the compound's utility in synthesizing complex heterocycles and exploring its biological activities (Tamatam et al., 2023).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
[3-(quinazolin-4-ylamino)phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-19(17-9-4-10-25-17)24-14-6-3-5-13(11-14)22-18-15-7-1-2-8-16(15)20-12-21-18/h1-12H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGZEJHCLVHBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)OC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Quinazolin-4-ylamino)phenyl] thiophene-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]thiomorpholine](/img/structure/B5635832.png)
![[(3aS*,9bS*)-2-(4,6-dimethylpyrimidin-2-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5635837.png)
![1-cyclopentyl-4-[(2,3,6-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5635839.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5635847.png)

![6-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}quinoxaline](/img/structure/B5635873.png)


![3-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5635901.png)
![{2-[4-({4-[4-methyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)phenyl]ethyl}amine dihydrochloride](/img/structure/B5635902.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5635908.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B5635917.png)
![3-(2-chlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B5635918.png)
